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molecular formula C12H13FO B1338763 2-(4-Fluorophenyl)cyclohexanone CAS No. 59227-02-0

2-(4-Fluorophenyl)cyclohexanone

Cat. No. B1338763
M. Wt: 192.23 g/mol
InChI Key: KEQMCCXBUGKEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173133B2

Procedure details

To a solution of 1-bromo-4-fluorobenzene (12.5 mL, 114 mmol) in diethylether (250 mL) at −78° C. was added BuLi (1.6 M, 68 mL, 109 mmol) under argon. After 5 min at this temperature, cyclohexenoxide (11.0 mL, 109 mmol) was added followed by the addition of borontrifluoride-diethyletherate (13.8 mL, 109 mmol) whereby the temperature increased to approx. −50° C. After 4 h at this temperature the reaction was quenched by the addition of ammonium chloride (saturated, 200 mL) and diluted with water (50 mL). The product was then extracted with diethylether (3×100 mL) and the combined organic extracts dried over sodium sulfate. Filtration and evaporation afforded the tide compound (11.9 g, 56%) as white crystals after trituration from hexane. MS: m/e=194.1 (M).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
borontrifluoride-diethyletherate
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Li]CCCC.[CH:14]12[O:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19]2>C(OCC)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]([CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=[O:20])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
68 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C12C(CCCC1)O2
Step Three
Name
borontrifluoride-diethyletherate
Quantity
13.8 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 h at this temperature the reaction was quenched by the addition of ammonium chloride (saturated, 200 mL)
Duration
4 h
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with diethylether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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